(3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine
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Overview
Description
(3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine is a bicyclic organic compound featuring a pyrrolizine core with a tert-butyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tert-butylamine and a suitable diene or dienophile in a cycloaddition reaction. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons .
Scientific Research Applications
(3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3S,3aS,7aR)-3-Butylhexahydro-2-benzofuran-1(3H)-one
- (3R,3aR,7aS)-3-Butylhexahydro-2-benzofuran-1(3H)-one
- (3S,3aR,7aS)-3-Butylhexahydro-2-benzofuran-1(3H)-one
Uniqueness
(3S,7aR)-3-tert-Butylhexahydro-1H-pyrrolizine is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
57162-35-3 |
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Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(3S,8R)-3-tert-butyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C11H21N/c1-11(2,3)10-7-6-9-5-4-8-12(9)10/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
RSXZKHRXLITVON-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@@H]2N1CCC2 |
Canonical SMILES |
CC(C)(C)C1CCC2N1CCC2 |
Origin of Product |
United States |
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